Curcumin glucuronide

Descripción

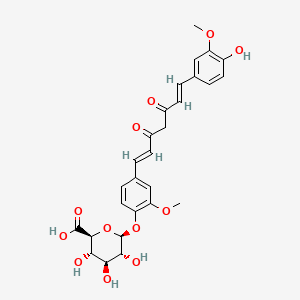

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSAVBGHRVFVNN-XSCLDSQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747384 | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-72-0 | |

| Record name | Curcumin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curcumin-4-O-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Curcumin Glucuronide

Hepatic and Intestinal Glucuronidation of Curcumin (B1669340) and its Reduced Metabolites

Upon ingestion, curcumin is subjected to significant metabolism in the liver and intestines. mdpi.comaacrjournals.org Glucuronidation, a major Phase II metabolic pathway, is a key step in the biotransformation of curcumin and its derivatives. frontiersin.orgmdpi.com This process involves the conjugation of glucuronic acid to curcumin, increasing its water solubility and facilitating its excretion. mdpi.com The intestinal tract, particularly the enterocytes, plays a more substantial role in curcumin glucuronidation than the liver. researchgate.net Studies have shown that the total UDP-glucuronosyltransferase (UGT) activity in intestinal microsomes is significantly higher than in liver microsomes. researchgate.net

The metabolism of curcumin is not limited to the parent compound; its reduced metabolites also undergo extensive glucuronidation. e-crt.org These reductive metabolites are formed through Phase I metabolism. frontiersin.org The primary biliary metabolites of curcumin in rats have been identified as the glucuronides of tetrahydrocurcumin (B193312) and hexahydrocurcumin (B1235508). frontiersin.org The extent of curcumin conjugation is considerably greater in human intestinal fractions compared to those from rats. aacrjournals.org Conversely, curcumin conjugation is less extensive in human hepatic fractions than in rat hepatic fractions. aacrjournals.org

The glucuronidation of curcumin is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ontosight.ai These enzymes facilitate the transfer of a glucuronic acid moiety from UDP-glucuronic acid to curcumin's hydroxyl groups. mdpi.com Several UGT isoforms are involved in this process, with varying efficiencies and tissue-specific expressions.

The process of glucuronidation can result in the formation of both curcumin monoglucuronide (CMG) and curcumin diglucuronide. mdpi.com Curcumin has two phenolic hydroxyl groups that can be conjugated with glucuronic acid. The primary metabolite formed in human liver microsomes is the phenolic monoglucuronide, with smaller amounts of the alcoholic glucuronide also being produced. researchgate.net

The formation of these glucuronides is a key step in the metabolism of curcumin, and these metabolites are the predominant forms found in plasma after oral administration. mdpi.com In fact, about 99% of curcumin in plasma exists as glucuronide conjugates. mdpi.com While curcumin itself may be present in very low or undetectable levels in the blood, its glucuronide metabolites are readily detected. nih.gov Synthetic routes have been developed to produce both curcumin monoglucuronide and diglucuronide for research purposes, allowing for the study of their biological activities. mdpi.comnih.gov

Table 1: Key Curcumin Glucuronide Metabolites

| Metabolite Name | Abbreviation | Site of Formation |

|---|---|---|

| Curcumin Monoglucuronide | CMG | Liver, Intestine |

| Curcumin Diglucuronide | - | Liver, Intestine |

Prior to glucuronidation, curcumin can undergo Phase I metabolism, where it is reduced to several metabolites, including dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (THC), and hexahydrocurcumin. mdpi.comaacrjournals.org These reduced metabolites are also substrates for UGT enzymes and undergo subsequent glucuronidation. e-crt.orgnih.gov

The major biliary metabolites of curcumin found in rats are the glucuronides of THC and hexahydrocurcumin. e-crt.org Dihydrocurcumin, tetrahydrocurcumin, and hexahydrocurcumin can exist in both their free forms and as glucuronides. mdpi.com Studies using human and rat hepatocytes have identified glucuronides of these reduced metabolites. aacrjournals.org Specifically, hexahydrothis compound has been identified in rats. aacrjournals.org The glucuronidation of these reduced forms of curcumin appears to be an extensive process, with some research suggesting that reduced curcumin metabolites undergo glucuronidation more readily in enterocytes than the parent curcumin molecule. researchgate.netresearchgate.net

Formation of Curcumin Monoglucuronide (CMG) and Diglucuronide

Extrahepatic Glucuronidation of Curcumin in Various Tissues

While the liver and intestines are the primary sites of curcumin metabolism, glucuronidation can also occur in other tissues, a process known as extrahepatic glucuronidation. e-crt.orgrestorativemedicine.org Enzymes responsible for glucuronidation are also found in the kidneys and lungs. frontiersin.org The presence of UGT enzymes in these tissues allows for the local conjugation of curcumin.

Influence of Gut Microbiota on this compound Formation

The gut microbiota plays a crucial, bidirectional role in the metabolism of curcumin and the formation of its glucuronide conjugates. jnmjournal.org Intestinal microorganisms can directly metabolize curcumin, and they can also influence the host's metabolic pathways. encyclopedia.pub

Interplay Between Phase I and Phase II Metabolism in this compound Formation

The formation of this compound is intricately linked to the preceding Phase I metabolic reactions. frontiersin.orgnih.gov Phase I metabolism of curcumin primarily involves the reduction of its double bonds to form metabolites like dihydrocurcumin, tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin. frontiersin.orgnih.gov These reductive steps are followed by Phase II conjugation reactions, with glucuronidation being a major pathway. mdpi.comnih.gov

Pharmacokinetics and Biodistribution of Curcumin Glucuronide

Absorption Dynamics of Curcumin (B1669340) Glucuronide

Curcumin itself demonstrates poor absorption from the gastrointestinal tract. researchgate.netsci-hub.se Upon ingestion, it is rapidly metabolized in the intestines and liver, where it is conjugated to form curcumin glucuronide and curcumin sulfate (B86663). researchgate.netdrugbank.comiiarjournals.org This biotransformation is a key determinant of the systemic availability of curcumin and its metabolites.

Studies in rats have shown that after oral administration, curcumin is extensively metabolized, and its conjugates are the predominant forms found in plasma. sci-hub.se The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of curcumin, facilitating its absorption into the bloodstream. nih.gov While free curcumin has very low intrinsic membrane permeability, its glucuronide and sulfate conjugates are actively transported. iiarjournals.org

Research indicates that the extent of curcumin conjugation is considerably higher in human intestinal tissue compared to that in rats. frontiersin.org In humans, after oral intake, this compound is readily detected in the plasma, while free curcumin levels are often negligible or undetectable. aacrjournals.orgnih.govnih.gov This suggests an efficient first-pass metabolism where curcumin is rapidly converted to its glucuronidated form upon absorption from the gut.

Distribution of this compound in Biological Matrices

Once absorbed into the systemic circulation, this compound is distributed throughout the body, with its presence documented in various biological fluids and tissues.

This compound is the major curcuminoid metabolite found in plasma and serum following oral consumption of curcumin. aacrjournals.orgnih.govlidsen.com In a human study involving single oral doses of 10 g and 12 g of a curcumin preparation, curcumin glucuronides were detected in all subjects, whereas free curcumin was found in only one participant. aacrjournals.orgnih.govnih.gov

The peak plasma concentrations (Cmax) of this compound vary depending on the formulation and the presence of any absorption enhancers. In one study, the mean Cmax for this compound at a 10 g dose was 2.04 ± 0.31 μg/mL, and at a 12 g dose, it was 1.40 ± 0.74 μg/mL. aacrjournals.org The time to reach peak plasma concentration (Tmax) was estimated to be approximately 3.29 hours. nih.govnih.gov

The area under the plasma concentration-time curve (AUC), which reflects total drug exposure, was estimated to be 35.33 ± 3.78 μg/mL × h for the 10 g dose and 26.57 ± 2.97 μg/mL × h for the 12 g dose. aacrjournals.orgnih.govnih.gov The ratio of this compound to curcumin sulfate in plasma has been reported to be approximately 1.92:1. nih.govnih.gov

Pharmacokinetic Parameters of this compound in Humans

| Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg/mL × h) |

|---|---|---|---|

| 10 g | 2.04 ± 0.31 | 3.29 ± 0.43 | 35.33 ± 3.78 |

| 12 g | 1.40 ± 0.74 | 3.29 ± 0.43 | 26.57 ± 2.97 |

Following its presence in the bloodstream, this compound is distributed to various tissues. lidsen.commdpi.com Animal studies have provided insights into its tissue-specific accumulation. After oral administration to rats, curcumin metabolites, including glucuronides, have been detected in the intestine, liver, and kidney. lidsen.com In mice, curcumin has been found in the intestines, spleen, liver, kidneys, and to a lesser extent, the brain. e-crt.org

A study showed that a prodrug of curcumin led to a higher tissue-to-plasma ratio of both curcumin and this compound in several organs 1-4 hours after intravenous administration. lidsen.com Furthermore, the use of specific formulations, such as those involving PLGA-TGA2, has been shown to increase the tissue concentration of curcumin and its glucuronide by two-fold in plasma, intestine, liver, kidney, brain, and eye. lidsen.com

The ability of curcumin and its metabolites to cross the blood-brain barrier (BBB) is an area of active research. While curcumin itself can cross the BBB, the distribution of its glucuronidated form into the central nervous system (CNS) is also of interest. frontiersin.orgmdpi.com Studies suggest that curcumin entering the body can be distributed to the brain. frontiersin.org

The use of nano-formulations has been explored to enhance the delivery of curcumin to the CNS. tandfonline.comnih.gov A study on nano-curcumin in mice demonstrated that this formulation allowed for achieving comparable plasma and CNS tissue concentrations with a significantly reduced dose compared to unformulated curcumin. nih.gov This suggests that while this compound is a major circulating metabolite, strategies to enhance the delivery of the parent compound to the brain are being actively pursued. Research has also pointed to the neuroprotective properties of curcumin, which are linked to its presence in the nervous system. jnmjournal.org

The bone microenvironment appears to be a unique site for the distribution and metabolism of this compound. nih.gov Research has shown a significant enrichment of the active, unconjugated form of curcumin within the bone compared to serum and other organs. nih.govarizona.edu This suggests that circulating this compound may function as a prodrug that is preferentially taken up by bone tissue. nih.govarizona.edu

Once in the bone, this compound can be deconjugated back to its active aglycone form by the enzyme β-glucuronidase, which is present at high levels in the bone microenvironment due to resident hematopoietic marrow cells. researchgate.netmdpi.com This site-specific bioactivation may allow for targeted effects within the bone. nih.govarizona.edu Studies in mice have demonstrated that bone has the capacity to deconjugate the majority of circulating curcumin glucuronides that are distributed to this site. researchgate.net This process is dependent on glucuronidase activity and can lead to local concentrations of active curcumin. researchgate.net

Tissue-Specific Distribution and Accumulation

Central Nervous System Distribution

Elimination Pathways of this compound

The elimination of curcumin and its metabolites, including this compound, occurs primarily through biliary and fecal excretion. drugbank.comlidsen.com After undergoing glucuronidation in the liver, these water-soluble conjugates are transported into the bile. drugbank.comfrontiersin.org The compound may also enter into enterohepatic circulation, where it can be reabsorbed from the intestine and re-enter circulation before eventual elimination. lidsen.com

Urinary excretion of curcumin and its metabolites is generally low. drugbank.comlidsen.com In rats administered radio-labelled curcumin, the majority of the dose was excreted in the feces, with only trace amounts detected in the urine. drugbank.com The half-life of total curcumin conjugates in humans has been estimated to be approximately 6.77 hours. aacrjournals.orgnih.gov

Biliary Excretion

Biliary excretion is a major route for the elimination of this compound. lidsen.comnih.gov This process involves the transport of the metabolite from hepatocytes into the bile, a mechanism facilitated by specific transporter proteins.

Research has identified the multidrug resistance-associated protein 2 (Mrp2) as a key transporter mediating the direct excretion of curcumin and its conjugates into the bile. jst.go.jpnih.govelsevier.es Studies using Mrp2-deficient rats (Eisai hyperbilirubinemic rats) demonstrated a dramatic decrease in the biliary excretion of curcumin compared to normal rats, confirming the essential role of this transporter. jst.go.jpnih.gov In these deficient models, the total amount of curcumin appearing in the bile was reduced to just 0.094% of that seen in control rats. nih.gov

Another transporter, multidrug resistance-associated protein 3 (Mrp3), has been identified as responsible for the efflux of curcumin-O-glucuronide from hepatocytes into the bloodstream. solvobiotech.comnih.gov In studies with Mrp3 knockout mice, plasma concentrations of curcumin-O-glucuronide were found to be extremely low, while the liver-to-plasma ratio of the metabolite was eight times greater than in wild-type mice. nih.gov This indicates that Mrp3 transports this compound from the liver into circulation, from where it can be eliminated by other routes, such as the kidneys. nih.govsolvobiotech.com

The formulation of curcumin can significantly impact the extent of biliary excretion. A study in Sprague-Dawley rats compared an intravenously administered nanocurcumin formulation to a solvent-solubilized curcumin formulation. The nanoformulation led to a 5.7-fold increase in the total biliary excretion of curcumin and its metabolites. nih.govacs.org Notably, the relative abundance of curcumin glucuronides in the bile was 7.9-fold higher in the nanocurcumin group. nih.gov There is also evidence suggesting that this compound may undergo enterohepatic recirculation, a process where it is excreted in the bile, potentially reabsorbed in the intestine, and returned to the liver. lidsen.comnih.govnih.gov

The following table summarizes findings from a comparative study on the biliary excretion of different curcumin formulations in rats.

| Curcumin Formulation (i.v. dose, 10 mg/kg) | Total Excreted in Bile (% of Injected Dose over 8h) | Fold Increase in Biliary Excretion vs. Solvent | Fold Increase in this compound Abundance in Bile vs. Solvent |

|---|---|---|---|

| Solvent-Solubilized Curcumin | 4.4 ± 1.5% | - | - |

| Nanocurcumin | 25.4 ± 1.7% | 5.7 | 7.9 |

Renal Excretion

The kidneys provide another pathway for the elimination of this compound from the body. iiarjournals.orgmdpi.com As hydrophilic molecules, glucuronide conjugates require transport proteins to cross cell membranes for excretion into the urine. frontiersin.org This process generally involves uptake transporters like Organic Anion Transporters (OATs) that move the conjugates from the blood into kidney cells, and efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) that expel them into the urine. frontiersin.orgnih.gov The basolateral efflux of this compound from the liver into the blood via MRP3 increases its systemic availability for subsequent renal clearance. solvobiotech.comfrontiersin.org

Studies in animal models have quantified the renal excretion of curcumin metabolites. In a study involving rats administered a 10 mg/kg intravenous dose of curcumin, a nanoformulated version resulted in 3.0 ± 3.0% of the injected dose being excreted in the urine over 24 hours. nih.gov This represented a 7.1-fold increase compared to the 0.4 ± 0.1% excreted from a solvent-solubilized curcumin formulation. nih.govacs.org In that study, hexahydrocurcumin (B1235508) glucuronides were detected in the urine of the nanocurcumin group, but not the solvent group. nih.gov

Research in beagle dogs infused with liposomal curcumin demonstrated that at higher plasma concentrations of curcumin, renal excretion becomes a more dominant elimination pathway compared to biliary excretion. iiarjournals.org The study reported that the urine-to-plasma concentration ratio of curcumin increased from 10 at a low infusion rate to 44 at a higher infusion rate, highlighting the kidney's capacity for clearance. iiarjournals.org

In humans, urinary excretion of curcumin itself is often reported as negligible. lidsen.comneliti.com However, its metabolites are present in urine. In a study with colorectal cancer patients receiving a daily oral dose of 3.6 g of curcumin, urinary concentrations of curcumin glucuronides were found to be in the range of 210 to 510 nmol/L. mdpi.com

The table below presents data on the urinary excretion of curcumin and its metabolites from a study in rats comparing two different formulations.

| Curcumin Formulation (i.v. dose, 10 mg/kg) | Total Excreted in Urine (% of Injected Dose over 24h) | Fold Increase in Urinary Excretion vs. Solvent | Detection of Hexahydrothis compound in Urine |

|---|---|---|---|

| Solvent-Solubilized Curcumin | 0.4 ± 0.1% | - | Not Detected |

| Nanocurcumin | 3.0 ± 3.0% | 7.1 | Detected |

Enzymatic Deconjugation and Bioactivation of Curcumin Glucuronide

Role of Beta-Glucuronidase (GUSB) in Curcumin (B1669340) Glucuronide Hydrolysis

The enzyme beta-glucuronidase (GUSB) plays a pivotal role in the hydrolysis of curcumin glucuronide. acs.orgnih.govcabidigitallibrary.org This process, known as deconjugation, involves GUSB catalyzing the cleavage of the glucuronic acid moiety from the curcumin molecule, thereby regenerating the bioactive aglycone, free curcumin. acs.orgnih.govresearchgate.net Studies have demonstrated that GUSB, an enzyme expressed by cells such as those in the bone marrow, facilitates this site-specific transformation. acs.orgcabidigitallibrary.orgresearchgate.net

The efficiency of this enzymatic hydrolysis is a key factor in the local availability of active curcumin. researchgate.net While GUSB can effectively hydrolyze this compound, research also indicates that the process can be complex. researchgate.netnih.gov For instance, the presence of mixed sulfate-glucuronide conjugates can lead to incomplete hydrolysis by β-glucuronidase alone, suggesting that other enzymes like sulfatases may also be involved in the complete regeneration of free curcumin from its various conjugated metabolites in plasma. nih.gov

Tissue-Specific Activation of this compound

The concept of tissue-specific activation suggests that circulating this compound, often considered an inert metabolite, can function as a prodrug. nih.govarizona.edu This prodrug is delivered systemically and then converted into its active form at specific sites that are rich in deconjugating enzymes like GUSB. nih.gov This mechanism allows for targeted effects despite the low systemic bioavailability of free curcumin. acs.orgnih.gov

The bone microenvironment is a primary example of tissue-specific bioactivation. acs.orgnih.gov Research has shown that bone is a rich source of enzymatic deglucuronidation activity. nih.govarizona.educbijournal.com This is largely attributed to the presence of hematopoietic marrow cells, which express GUSB. acs.orgnih.gov In studies involving mice treated with curcumin, the concentration of free curcumin, both in absolute terms and as a percentage of total curcumin, was found to be significantly higher in the bone marrow compared to the serum. acs.orgnih.govnih.gov

This enrichment of the active aglycone in bone is a direct result of GUSB-mediated hydrolysis of the this compound that reaches the tissue via circulation. acs.orgunimi.it This process was confirmed in ex vivo studies where the hydrolysis of this compound in bone marrow was inhibited by saccharolactone, a known GUSB inhibitor, and was reduced in mice with deficient GUSB activity. acs.orgnih.gov

Table 1: Comparative Distribution of Curcumin Forms and GUSB Activity

| Location | Key Characteristic | Finding | Implication | Source |

| Bone Marrow | High GUSB Activity | Significantly higher levels of free curcumin (aglycone) compared to serum. | Site-specific activation; this compound acts as a prodrug for bone. | acs.org, nih.gov, nih.gov |

| Serum | Low Free Curcumin | Predominantly contains the inactive this compound metabolite. | Low systemic bioavailability of the active form. | acs.org, nih.gov, nih.gov |

| Bone-Tropic Cancer Cells | TGFβ Signaling | Free curcumin inhibits TGFβ-receptor-mediated signaling, while this compound does not. | Localized deconjugation is necessary for bioactivity against certain bone-related pathologies. | nih.gov, cbijournal.com, arizona.edu |

The localized deconjugation of this compound within the bone microenvironment has significant biological implications. acs.orgnih.gov The regenerated free curcumin, and not its glucuronidated form, is responsible for exerting biological effects. nih.govarizona.edu For example, free curcumin has been shown to inhibit RANKL-stimulated osteoclastogenesis, a key process in bone resorption, whereas this compound has no such effect. acs.orgnih.govcabidigitallibrary.org Similarly, in the context of bone metastatic breast cancer cells, curcumin, but not this compound, inhibits critical signaling pathways such as the TGFβ-Smad pathway. nih.govarizona.edu

This site-specific activation mechanism suggests that circulating this compound is not merely a waste product but a transport form that targets tissues like bone. nih.gov This metabolic process may be a key explanation for the bone-protective effects observed in vivo and could be a model for the activity of other dietary polyphenols that are heavily glucuronidated. acs.orgnih.govnih.gov

Deconjugation in Bone Microenvironment by GUSB

Oxidative Transformation of this compound

Beyond enzymatic deconjugation, this compound can also undergo oxidative transformation. While it is considerably more stable than its parent compound, it is not an inert product and can be metabolized through enzymatic and non-enzymatic oxidative pathways. nih.govnih.gov

Several peroxidase enzymes can catalyze the oxidation of this compound. nih.gov Studies have shown that horseradish peroxidase, myeloperoxidase, and lactoperoxidase are all capable of oxidizing this compound. nih.govnih.gov In contrast, enzymes like tyrosinase and xanthine (B1682287) oxidase were found to be inactive towards it. nih.govnih.gov The rate of this enzymatic oxidation is efficient, occurring at approximately 80% of the rate observed with free curcumin. nih.govnih.gov

The primary products of this oxidative transformation are glucuronidated bicyclopentadione diastereomers. nih.govvanderbilt.edu This indicates that the core structure of curcumin undergoes oxidation and cyclization, similar to the parent compound, while the glucuronide moiety remains attached. vanderbilt.edu A minor pathway of this oxidation involves the cleavage of the molecule, yielding vanillin-glucuronide as a product. nih.gov The oxidative transformation by myeloperoxidase, an enzyme abundant in leukocytes, may represent a novel metabolic pathway for curcumin and its glucuronide conjugate in vivo. nih.govnih.gov

Table 2: Enzymatic Oxidation of this compound

| Enzyme | Activity on this compound | Major Products | Minor Products | Source |

| Horseradish Peroxidase | Active | Glucuronidated bicyclopentadione diastereomers | Vanillin-glucuronide | nih.gov |

| Myeloperoxidase | Active | Glucuronidated bicyclopentadione diastereomers | Vanillin-glucuronide | nih.gov, nih.gov |

| Lactoperoxidase | Active | Glucuronidated bicyclopentadione diastereomers | Vanillin-glucuronide | nih.gov, nih.gov |

| Tyrosinase | Not Active | N/A | N/A | nih.gov, nih.gov |

| Xanthine Oxidase | Not Active | N/A | N/A | nih.gov, nih.gov |

Curcumin is known for its instability and rapid non-enzymatic degradation in aqueous solutions at physiological or alkaline pH, a process known as autoxidation. nih.govresearchgate.net This degradation proceeds through reactive intermediates to form products like dioxygenated bicyclopentadione. nih.govnih.gov

In stark contrast, this compound is significantly more stable. nih.gov Research shows that it degrades about two orders of magnitude slower than curcumin under the same conditions. nih.gov This increased stability is a critical attribute, as it allows the glucuronide to persist in circulation long enough to reach target tissues for potential bioactivation. The autoxidation of curcumin is initiated by the abstraction of a hydrogen atom from one of its phenolic hydroxyl groups. nih.gov The glucuronidation process involves the conjugation of this phenolic group, which likely contributes to the enhanced stability of the molecule against non-enzymatic degradation.

Bioactivity and Pharmacological Relevance of Curcumin Glucuronide

Comparative Bioactivity of Curcumin (B1669340) Glucuronide Versus Aglycone Curcumin

The biological activity of curcumin glucuronide is generally considered to be significantly lower than that of free, or aglycone, curcumin. atlasofscience.orgresearchgate.netnih.gov This difference is attributed to the structural change resulting from glucuronidation, where the addition of a glucuronic acid moiety to curcumin's phenolic hydroxyl groups alters its physicochemical properties, including its ability to interact with cellular targets. atlasofscience.orgmdpi.com

Studies directly comparing curcumin and its glucuronide metabolites in various cellular assays consistently demonstrate the superior activity of the aglycone form.

In anti-proliferative assays across several human cancer cell lines, curcumin exhibits potent activity, while curcumin mono-glucuronide and di-glucuronide show very little to no effect. nih.gov For instance, in one study, curcumin showed significant anti-proliferative effects in KBM-5, Jurkat, U266, and A549 cell lines, with IC₅₀ values ranging from 3.84 to 17.3 μM. In stark contrast, the IC₅₀ values for its glucuronide derivatives were over 200 μM in the same cell lines. nih.gov Similarly, research on human hepatocellular carcinoma (HepG2) cells found that the effects of this compound on gene expression were weaker than those of curcumin, a difference linked to lower cellular absorption rates of the glucuronide metabolite. nih.gov

| Cell Line | Compound | IC₅₀ (μM) | Reference |

| KBM-5 (Human Myeloid Leukemia) | Curcumin | 3.84 | nih.gov |

| Curcumin Mono-glucuronide | >200 | nih.gov | |

| Curcumin Di-glucuronide | >200 | nih.gov | |

| Jurkat (Human T-cell Leukemia) | Curcumin | 4.29 | nih.gov |

| Curcumin Mono-glucuronide | >200 | nih.gov | |

| Curcumin Di-glucuronide | >200 | nih.gov | |

| U266 (Human Myeloma) | Curcumin | 7.57 | nih.gov |

| Curcumin Mono-glucuronide | >200 | nih.gov | |

| Curcumin Di-glucuronide | >200 | nih.gov | |

| A549 (Human Lung Carcinoma) | Curcumin | 17.3 | nih.gov |

| Curcumin Mono-glucuronide | >200 | nih.gov | |

| Curcumin Di-glucuronide | >200 | nih.gov |

The antioxidant capacity of curcumin glucuronides is also markedly diminished compared to curcumin. mdpi.com One study using a DPPH scavenging assay reported that curcumin monoglucuronide had nearly 10-fold less antioxidant potential than curcumin, while curcumin diglucuronide showed almost no radical scavenging ability. atlasofscience.org This is because the phenolic hydroxyl group, which is crucial for curcumin's antioxidant activity, is masked by the glucuronic acid moiety in the metabolites. atlasofscience.org

The differential activity between curcumin and its glucuronide is also evident at the level of molecular targets and signaling pathways. A key pathway modulated by curcumin is the NF-κB (nuclear factor-kappa B) signaling cascade, which is central to inflammation and cancer. nih.gov In human leukemic KBM-5 cells, curcumin effectively inhibits TNF-induced NF-κB activation at a concentration of 25 μM. nih.gov However, under the same conditions, curcumin glucuronides demonstrated no suppressive effects on NF-κB. nih.govkyoto-u.ac.jp

Another target is the p300 histone acetyltransferase (HAT), which is involved in cardiac hypertrophy. A study comparing the inhibitory effects on p300-HAT activity found that this compound was a significantly weaker inhibitor than curcumin. ecrjournal.com The half-maximal inhibitory concentration (IC₅₀) for curcumin was 9.4 μM, whereas for this compound it was 37.3 μM. ecrjournal.com This suggests that the glucuronidation of curcumin reduces its ability to inhibit this specific enzyme. ecrjournal.com While curcumin is known to interact with a multitude of molecular targets—including STAT3, PI3K/Akt, and MAPK pathways—its glucuronidated forms are generally considered less active or inert in directly modulating these pathways. mdpi.comfrontiersin.orgnih.gov

Relative Biological Activity in Cellular Assays

This compound as a Potential Prodrug

Despite its limited bioactivity in vitro, this compound is gaining attention for its role as a potential prodrug. A prodrug is an inactive or less active compound that is metabolized (converted) in the body into an active drug. urjc.es The hypothesis is that this compound can be transported throughout the body and then converted back to the highly active aglycone curcumin at specific sites of disease. nih.gov

The activation of the this compound prodrug is predicated on the activity of the enzyme β-glucuronidase (GUSB). kyoto-u.ac.jpcabidigitallibrary.org This enzyme hydrolyzes the glycosidic bond of glucuronides, releasing the parent aglycone compound. nih.gov The concept of disease-specific activation stems from the observation that β-glucuronidase activity is often elevated in specific pathological microenvironments, such as inflamed tissues and tumors. nih.govrsc.org

For example, elevated levels of β-glucuronidase have been identified in human breast cancer and in the bone microenvironment. nih.govcabidigitallibrary.org This localized enzymatic activity could, in theory, deconjugate circulating this compound, releasing active curcumin directly at the target site. nih.govcabidigitallibrary.orgfrontiersin.org This mechanism would effectively bypass the systemic bioavailability issues of oral curcumin and concentrate the active compound where it is most needed, potentially increasing its therapeutic efficacy while minimizing systemic exposure. rsc.org

Several in vivo studies provide compelling evidence for the prodrug hypothesis. When this compound was administered intravenously to mice, significant levels of the active, free-form curcumin were detected in tumor tissue. nih.govjst.go.jp One study on a colon cancer xenograft model showed that intravenous injection of a curcumin β-D-glucuronide sodium salt (TBP1901) led to the detection of both the glucuronide and its active metabolite, aglycone curcumin, in the blood of mice with normal β-glucuronidase (GUSB) function. kyoto-u.ac.jp In contrast, only this compound was detected in GUSB-impaired mice, confirming the pivotal role of this enzyme in the conversion process in vivo. kyoto-u.ac.jp

Further supporting this, another study found that after oral administration of curcumin to mice, the ratio of aglycone curcumin to total curcumin was higher in the bone marrow—a site with high GUSB activity—than in the serum. cabidigitallibrary.org Ex vivo experiments showed that the majority of this compound delivered to the marrow was hydrolyzed to the aglycone form, a process that could be blocked by a GUSB inhibitor. cabidigitallibrary.org These findings suggest that this compound, once in circulation, can be effectively activated in GUSB-rich tissues. cabidigitallibrary.orgfrontiersin.org

Concept of Disease-Specific Activation

Therapeutic Potential of this compound in Disease Models

The potential of this compound as a prodrug translates to demonstrated therapeutic effects in various preclinical disease models, particularly in oncology.

In mouse xenograft models of human colorectal cancer, intravenously administered curcumin monoglucuronide (CMG) exhibited a significant anticancer impact. jst.go.jpnih.gov This administration route achieved a blood concentration of free-form curcumin that was a thousand times higher than what could be achieved with oral curcumin. nih.gov The treatment led to a significant reduction in tumor volume without causing significant body weight loss, indicating minimal toxicity. jst.go.jp Furthermore, CMG showed antitumor effects in oxaliplatin-resistant colon cancer models. rsc.orgnih.gov Pharmacokinetic analysis in these models revealed high levels of free curcumin in the tumor tissue 48 hours after administration of the glucuronide prodrug, with the active compound being undetectable in other organs like the heart, liver, and spleen. rsc.org

The prodrug concept also holds promise for breast cancer. Given the elevated β-glucuronidase activity in breast cancer tissue, oral administration of curcumin in mouse tumor models resulted in the accumulation of curcumin in the tumor and inhibited tumor growth. nih.gov Intravenous administration of the glucuronide metabolite also resulted in the formation of active curcumin within the tumor tissue. nih.gov

Beyond cancer, the bone-protective effects of curcumin may also be explained by this prodrug mechanism. The deconjugation of this compound within the bone microenvironment to release aglycone curcumin, which is known to inhibit osteoclastogenesis (the process of bone resorption), provides a plausible explanation for curcumin's observed skeletal benefits despite its low systemic bioavailability. cabidigitallibrary.org

Anticancer Effects

This compound has been investigated for its anticancer properties, showing notable effects in various cancer models. It can function as a pro-drug, delivering the active form of curcumin to tumor tissues, and in some cases, may exert direct effects.

Research has highlighted the potential of Curcumin β-D-glucuronide (CMG) as a therapeutic agent for colon cancer. In vivo studies using tumor-bearing mice with the HCT116 human colon cancer cell line showed that intravenous injection of CMG resulted in a significant reduction in tumor volume compared to control groups. jst.go.jp This suggests that CMG could serve as an anticancer agent. jst.go.jp Further studies have demonstrated that CMG exhibits antitumor effects on oxaliplatin-resistant colon cancer with minimal toxicity in mouse xenograft models. researchgate.netnih.gov

A key mechanism appears to be its role as a pro-drug. nih.gov While CMG itself may not show anticancer effects in vitro, after intravenous administration, it is converted to free-form curcumin by the enzyme β-glucuronidase. nih.gov This conversion leads to significantly higher plasma levels of curcumin than can be achieved through oral administration. researchgate.netnih.gov Pharmacokinetic analysis revealed that high levels of free-form curcumin were maintained in the tumor tissue for an extended period after CMG administration. nih.gov This localized activation is associated with reduced activity of nuclear factor-kappa B (NF-κB), a key pathway in cancer progression, within the tumor tissue. nih.gov Studies have shown that curcumin can suppress the growth of HCT116 cells and downregulate NF-κB activity in a dose-dependent manner. nih.gov

Table 1: Research Findings on this compound in Colon Cancer Models

| Study Focus | Model System | Key Findings | Citations |

|---|---|---|---|

| Antitumor Effect | Tumor-bearing mice with HCT116 human colon cancer cells | Intravenously injected Curcumin β-D-glucuronide (CMG) significantly reduced tumor volume. | jst.go.jp |

| Drug Resistance | Oxaliplatin-resistant colon cancer xenograft model | CMG demonstrated antitumor effects with minimal toxicity. | researchgate.netnih.gov |

| Mechanism of Action | KRASm/TP53- HCT116 xenograft models | CMG acts as a pro-drug, converted to free curcumin in tumor tissue, leading to high local concentrations and downregulation of NF-κB activity. | nih.gov |

The role of this compound in pancreatic cancer is less direct compared to colon cancer models. Following oral administration of curcumin to patients with pancreatic cancer, the compound is detected in the bloodstream primarily as its glucuronide and sulfate (B86663) conjugates, indicating poor oral bioavailability of the free form. longdom.orgaacrjournals.org Despite these low levels, some patients have shown biological activity, including one case of significant tumor regression and another with prolonged stable disease. aacrjournals.org This suggests that even the limited amount of circulating conjugates or their conversion back to curcumin can have an effect.

However, studies focusing on the direct activity of the metabolites have yielded different results. In an investigation using pancreatic cancer cell lines (PCCLs), Capan-1 cells were found to metabolize curcumin into detectable amounts of this compound. le.ac.uk Yet, these curcumin metabolites did not demonstrate any significant antiproliferative activity at clinically achievable concentrations. le.ac.uk The anticancer effects observed in studies are often attributed to the parent curcumin's ability to inhibit various signaling pathways, such as those involving NF-κB and STAT3. longdom.orgaacrjournals.org

In the context of breast cancer bone metastases, this compound functions as a bio-inactive pro-drug that is site-specifically activated. aacrjournals.orgnih.gov Studies have demonstrated that while curcumin itself inhibits signaling pathways that drive bone resorption, this compound is without effect on its own. aacrjournals.orgarizona.edu Specifically, aglycone (free) curcumin dose-dependently inhibits TGFβ-stimulated secretion of parathyroid hormone-related protein (PTHrP)—a key factor in osteolytic bone metastases—from MDA-MB-231 breast cancer cells. aacrjournals.orgarizona.edu In contrast, curcumin-glucuronide (G-CURC) does not inhibit this process, confirming its lack of direct bioactivity in this model. aacrjournals.orgresearchgate.net

The therapeutic effect arises from the conversion of circulating this compound back to active curcumin within the bone microenvironment. aacrjournals.orgnih.gov The enzyme β-glucuronidase, which is expressed in bone, deconjugates this compound, leading to an enrichment of free, active curcumin in bone tissue compared to other organs or the circulation. aacrjournals.orgnih.gov This targeted activation allows curcumin to inhibit the formation of bone-resorbing osteoclasts and reduce the secretion of osteolytic factors from breast cancer cells within the bone, suggesting a mechanism that may contribute to its bone-protective effects. aacrjournals.orgmdpi.com

Table 2: Activity of Curcumin vs. This compound in Breast Cancer Bone Metastasis Models

| Compound | Effect on TGFβ-stimulated PTHrP Secretion | Effect on Osteoclast Formation | Role in Bone Microenvironment | Citations |

|---|---|---|---|---|

| Curcumin (Aglycone) | Inhibitory | Inhibitory | Bioactive form | aacrjournals.orgarizona.edu |

| This compound (G-CURC) | No effect | No effect | Bio-inactive pro-drug | aacrjournals.orgarizona.edumdpi.com |

Pancreatic Cancer Cells

Anti-inflammatory Effects

This compound contributes to the well-documented anti-inflammatory properties of curcumin. sigmaaldrich.comwestminster.ac.uk Studies have shown that curcumin and its metabolites, including curcumin-O-glucuronide (COG), can exert anti-inflammatory effects by modulating key inflammatory pathways. mdpi.com In one study, both curcumin and its metabolites were found to reduce the secretion and mRNA levels of interleukin-6 (IL-6), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated adipocytes. mdpi.com This indicates a direct anti-inflammatory action on fat cells. mdpi.com

The anti-inflammatory mechanisms are linked to the inhibition of various mediators. oregonstate.edu Curcumin is known to downregulate the expression of pro-inflammatory cytokines like TNF-α and interleukins, largely through the inactivation of the NF-κB transcription factor. frontiersin.orgmdpi.com this compound has also been specifically noted for its ability to inhibit prostaglandin (B15479496) E2 (PGE2) levels in humans, another key mediator of inflammation. sigmaaldrich.com These findings suggest that this compound is not merely a byproduct of metabolism but an active participant in resolving inflammation. mdpi.com

Immunomodulatory Properties

This compound possesses immunomodulatory capabilities that can influence the body's immune response. Research indicates that curcumin and its metabolites can modulate the activation of a wide array of immune cells, including T-cells, B-cells, macrophages, and dendritic cells. mdpi.comnih.gov

More specifically, Curcumin Monoglucuronide (CMG), a water-soluble pro-drug of curcumin, has shown potential in enhancing antitumor immune responses. aacrjournals.org In a preclinical model of prostate cancer, which is often resistant to immunotherapy, CMG was found to improve the efficacy of immune checkpoint blockade (ICB) therapy. aacrjournals.org When combined with an anti-PD1 antibody, CMG led to increased T-cell activation and cytotoxicity. aacrjournals.org Gene expression analysis in this model showed an upregulation of genes associated with natural killer T (NKT), natural killer (NK), and dendritic cells following combination therapy. aacrjournals.org

Furthermore, studies involving the fermentation of Javanese turmeric found that the process produced curcumin metabolites, including this compound and tetrahydrocurcumin-glucuronide. westminster.ac.uk These metabolites were credited with enhancing the immunomodulatory activity of the beverage, which was observed to reduce inflammatory markers and strengthen specific immune cell populations in mice. westminster.ac.uk

Modulatory Role in Autoimmune Diseases

The direct role of this compound in modulating autoimmune diseases is an emerging area of research, with initial studies focusing on its effects in preclinical models. While much of the literature centers on the parent compound, curcumin, the high circulating levels of its metabolites, particularly this compound, necessitate an understanding of their specific contributions.

In the context of other autoimmune conditions such as rheumatoid arthritis (RA), studies have primarily investigated curcumin. Curcumin has been shown to possess anti-rheumatic and anti-arthritic properties, partly by inducing apoptosis in synovial fibroblasts and inhibiting inflammatory mediators. mdpi.comffhdj.com It can attenuate the immune response in mouse models of RA by blocking T lymphocyte proliferation. oregonstate.edu Given that curcumin is extensively metabolized to this compound, it is plausible that the glucuronide conjugate acts as a circulating reservoir, contributing to the sustained effects observed with curcumin administration in these inflammatory conditions. frontiersin.org Similarly, curcumin has been found to ameliorate lupus nephritis in mouse models by inhibiting key inflammatory signaling pathways like PI3K/AKT/NF-κB and reducing the recruitment of immune cells. bmj.com

Table 1: Effects of Curcumin Monoglucuronide (CMG) in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter | Observation in CMG-Treated EAE Mice | Associated Microbiota Changes (Correlated with EAE Score) |

|---|---|---|

| Clinical & Histological Scores | Modulated and suppressed compared to controls. nih.gov | Overall microbiota composition altered in feces and ileal contents. nih.gov |

| Fecal Microbiota | Alterations in overall composition. nih.gov | Increased relative abundance of Ruminococcus bromii and Blautia gnavus. researchgate.net |

| Ileal Contents Microbiota | Alterations in overall composition correlated with disease scores. nih.gov | Increased relative abundance of Turicibacter sp. and Alistipes finegoldii. researchgate.net |

| Ileal Mucosa Microbiota | No significant change in overall composition. nih.gov | Increased relative abundance of Burkholderia spp. and Azoarcus spp. researchgate.net |

Effects on Osteoclastogenesis and Bone Health

The primary circulating form of curcumin, this compound, is generally considered to be an inactive metabolite. acs.orgnih.gov However, it plays a crucial role as a "pro-drug" in the context of bone health, particularly in the regulation of osteoclastogenesis—the formation of bone-resorbing cells called osteoclasts. mdpi.com The bioactivity of curcumin in bone is dependent on a site-specific metabolic process.

The bone microenvironment is uniquely enriched with the enzyme β-glucuronidase (GUSB), which is expressed by hematopoietic marrow cells. acs.orgarizona.edu This enzyme catalyzes the deconjugation of this compound, hydrolyzing it back into its active aglycone form, curcumin. acs.orgnih.govresearchgate.net This enzymatic activation within the bone allows for localized biological effects despite the low systemic bioavailability of free curcumin. acs.orgnih.gov Studies have confirmed that aglycone curcumin, but not its glucuronidated form, effectively inhibits the formation of osteoclasts stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). acs.orgnih.govacs.org

The reactivated curcumin exerts its anti-osteoclastogenic effects by interfering with key signaling pathways. It has been shown to suppress RANKL-induced activation of NF-κB, a critical transcription factor for osteoclast differentiation. mdpi.commdpi.comresearchgate.net By inhibiting the NF-κB pathway, curcumin down-regulates the expression of essential osteoclast markers such as c-Fos, nuclear factor of activated T cells 1 (NFATc1), and tartrate-resistant acid phosphatase (TRAP). mdpi.com This ultimately leads to a reduction in bone resorption. researchgate.net

The metabolism of this compound in bone can be influenced by the physiological state of the tissue. In mouse models of resorptive bone diseases, such as those induced by ovariectomy or bearing bone metastases, the levels of this compound substrate in the bone were found to be more than twofold higher than in control animals. arizona.edunih.gov Even in conditions like ovariectomy where GUSB activity decreases, a significant portion of the this compound that reaches the bone is still deconjugated to its active form. arizona.edunih.gov

Table 2: Comparative Effect of Curcumin and this compound on Osteoclastogenesis

| Compound | Effect on RANKL-Stimulated Osteoclastogenesis | Mechanism |

|---|---|---|

| Curcumin (Aglycone) | Inhibits osteoclast formation. acs.orgnih.govacs.org | Suppresses RANKL-induced NF-κB activation and downstream signaling. mdpi.comresearchgate.net |

| This compound | No direct inhibitory effect. acs.orgnih.govacs.org | Acts as an inactive prodrug requiring deconjugation to become active. mdpi.comarizona.edu |

Table 3: Role of β-glucuronidase (GUSB) in Curcumin Activation in Bone

| Condition | Observation | Implication |

|---|---|---|

| High GUSB Activity (Wild-Type Mice) | The majority of this compound delivered to the bone marrow is hydrolyzed to the active aglycone (curcumin). acs.orgnih.gov | Bone's high GUSB content facilitates site-specific activation of curcumin. acs.orgresearchgate.net |

| GUSB Inhibition or Deficiency (mps/mps mice) | The deconjugation of this compound to its aglycone form is significantly inhibited. acs.orgnih.gov | Confirms that GUSB is essential for the bioactivation of this compound in the bone microenvironment. acs.org |

Methodologies for Analysis and Quantification of Curcumin Glucuronide

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of curcumin (B1669340) glucuronide from complex biological samples. mdpi.com These techniques separate the metabolite from the parent compound and other related substances, allowing for precise measurement. High-performance liquid chromatography (HPLC) and its more advanced iterations coupled with mass spectrometry are the most widely employed methods. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the analysis of curcuminoids and their metabolites. nih.gov When coupled with an ultraviolet-visible (UV-Vis) detector, HPLC can simultaneously determine curcumin and its glucuronide and sulfate (B86663) metabolites. sci-hub.se In one such method, the detection wavelength for curcumin glucuronide was set to 426 nm, the same as for the parent curcumin. sci-hub.se The retention time for this compound was reported as 15.8 minutes under specific chromatographic conditions. sci-hub.se

However, a significant limitation of using HPLC with UV detection is that it often struggles to differentiate between various curcumin derivatives, as they can absorb light at the same wavelength. semanticscholar.org This can lead to interference and less precise quantification compared to mass spectrometry-based methods. nih.gov Despite this, HPLC remains a valuable tool, and many analysts consider it a primary choice for curcuminoid determination due to its accuracy and rapid analysis capabilities. nih.gov

| Analyte | Retention Time (min) | Detection Wavelength (nm) | Lower Limit of Quantification (LLOQ) in Plasma (µg/mL) | Source |

|---|---|---|---|---|

| This compound | 15.8 | 426 | 0.05 | sci-hub.se |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of curcumin and its metabolites, including this compound (COG). nih.govnih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov

Several validated LC-MS/MS methods have been developed for analyzing this compound in human plasma. nih.govnih.gov These methods typically involve protein precipitation from the plasma sample, followed by separation on a C18 column. nih.gov Quantification is achieved using tandem mass spectrometry, often with negative electrospray ionization in multiple-reaction-monitoring (MRM) mode. nih.gov The MRM transition specifically for curcumin-glucuronide has been identified as m/z 545 → 369. nih.gov The use of a deuterated internal standard, such as curcumin-d6, helps ensure accuracy. nih.gov These methods offer excellent sensitivity, with linear calibration ranges often starting as low as 2.50 ng/mL. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Linear Range (ng/mL) | 2.50 - 500 | nih.gov |

| Linear Range (ng/mL) | 2.0 - 2000 | nih.gov |

| Intra-day Accuracy (%) | 82.7 - 109.2 | nih.gov |

| Inter-day Accuracy (%) | 91.3 - 111.5 | nih.gov |

| Intra-day Precision (CV%) | 3.1 - 11.3 | nih.gov |

| Inter-day Precision (CV%) | 3.5 - 12.7 | nih.gov |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers even greater sensitivity, resolution, and mass accuracy for identifying and quantifying curcumin metabolites. nutra-supp.com This advanced technique has been successfully used to develop and validate methods for determining curcuminoids and their metabolites in human blood plasma. mdpi.comnutra-supp.com

In these methods, chromatographic separation is performed on a C-18 column (e.g., 2.1 × 50 mm; 1.7 µm), and the mass spectra are obtained on a high-resolution mass spectrometer like the Waters Xevo G2S Q-TOF. mdpi.comnutra-supp.com One study reported a method where curcumin-O-glucuronide (COG) was quantified in a single run along with parent curcuminoids, with a retention time of 3.46 minutes. mdpi.com The high sensitivity of UPLC-QTOF-MS allows for the characterization of a wide range of metabolites, even at very low concentrations in plasma. mdpi.comnutra-supp.com For instance, after oral administration of a curcumin formulation, the maximum plasma concentration (Cmax) for COG was detected at 0.862 ng/mL. mdpi.com

| Analyte | Retention Time (min) | Cmax in Human Plasma (ng/mL) | Time to Cmax (h) | Source |

|---|---|---|---|---|

| Curcumin-O-Glucuronide (COG) | 3.46 | 0.862 | 2.5 | mdpi.com |

Electrospray Mass Spectrometry

Electrospray ionization (ESI) is the key interface that enables the coupling of liquid chromatography with mass spectrometry for the analysis of this compound. nih.gov ESI is a soft ionization technique that generates charged droplets from the liquid eluent, which then desolvate to produce gas-phase ions of the analytes with minimal fragmentation. akjournals.com

For the analysis of curcumin and its glucuronide conjugate, ESI is typically operated in negative ion mode. nih.gov This is because the phenolic hydroxyl groups and the glucuronic acid moiety are readily deprotonated, forming negative ions that can be detected with high sensitivity by the mass spectrometer. nih.gov The use of ESI allows for the direct analysis of plasma, where the chemical structures of metabolites like this compound can be determined by subjecting their molecular ions to collision-induced dissociation (CID) to obtain product ion spectra. For example, analysis of plasma from mice administered curcumin showed the presence of monoglucuronide conjugates of curcumin and its reduced forms.

Spectrophotometric Methods

Spectrophotometric methods, which measure the absorption of UV-Vis light, are simple and commonly used for the determination of total curcumin content. nih.gov The maximum absorption (λmax) for curcumin in solvents like methanol (B129727) is typically around 425-430 nm. sciencescholar.usmdpi.com

However, this method has a major limitation when it comes to the specific quantification of this compound. nih.gov The parent compound and its various metabolites, including glucuronides, often have overlapping absorption spectra. semanticscholar.org This makes it impossible for standard spectrophotometry to distinguish and individually quantify this compound in a mixture. nih.govsemanticscholar.org Consequently, while useful for estimating total curcuminoids, spectrophotometric methods are not suitable when the concentration of individual metabolites is the parameter of interest. nih.gov

Bioanalytical Method Validation Guidelines

To ensure the reliability, accuracy, and reproducibility of data from pharmacokinetic studies, analytical methods for quantifying this compound in biological matrices must be rigorously validated. This validation is performed in accordance with guidelines issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMEA). nih.govnih.govakjournals.comscitechnol.com

The validation process assesses several key parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. akjournals.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. sci-hub.senih.gov

Accuracy: The closeness of the measured concentration to the true value, often expressed as a percentage. sci-hub.senih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. This is evaluated as both intra-day and inter-day precision and is typically expressed as the coefficient of variation (CV%). sci-hub.senih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. sci-hub.se

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. akjournals.com

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles and long-term storage. nih.gov

Methods that meet the stringent criteria set by these guidelines are considered validated and suitable for analyzing clinical and preclinical samples. sci-hub.senih.gov

Sample Preparation Techniques for Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissues is a critical prerequisite for pharmacokinetic and metabolic studies. The inherent complexity and variability of these matrices, coupled with the typically low in vivo concentrations of curcumin metabolites, necessitate robust sample preparation techniques. The primary goals of these procedures are to remove interfering endogenous substances like proteins and lipids, concentrate the analyte to a detectable level, and present it in a solvent compatible with the downstream analytical instrumentation, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice of a sample preparation method is pivotal and depends on the specific matrix, the required sensitivity, and the analytical objective, i.e., whether to measure the conjugate directly or to determine the total curcuminoid content after hydrolysis. The most prevalent techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Enzymatic Hydrolysis: A Common but Controversial Approach

A historically common practice in curcumin bioavailability studies involves a pre-treatment step of enzymatic hydrolysis. clinicaltrials.gov This procedure uses enzymes like β-glucuronidase and sulfatase to cleave the glucuronide and sulfate conjugates, converting them back to free curcumin. cambridge.org The subsequent analysis then measures this total curcuminoid concentration. However, this approach is fraught with challenges and can lead to misleading interpretations.

Numerous studies highlight that enzymatic hydrolysis greatly exaggerates the amount of bioavailable curcumin, potentially by a factor of 10 or more. biomedres.usmdpi.com This is because it does not distinguish between the biologically active free curcumin and its largely inactive conjugated metabolites. cambridge.orgbiomedres.us Furthermore, the efficiency of the hydrolysis can be incomplete or variable. For instance, some research has shown that while sulfatase can hydrolyze both glucuronide and sulfate conjugates, β-glucuronidase treatment may be incomplete, leaving sulfate conjugates intact while still converting this compound. nih.gov This discrepancy can lead to an underestimation of total curcuminoids. researchgate.net Consequently, there is a growing consensus that for an accurate assessment of curcumin's pharmacokinetics, direct analysis of the conjugates without a hydrolysis step is preferable. clinicaltrials.govmdpi.com

Core Extraction Techniques

Protein Precipitation (PPT): This is one of the simplest and fastest methods for sample clean-up, particularly for plasma and serum. It involves adding a water-miscible organic solvent or an acid to the sample to denature and precipitate the majority of proteins. mdpi.comejbiotechnology.info The precipitated proteins are then pelleted by centrifugation, and the supernatant containing the analyte is collected for analysis.

Methodology: Common precipitating agents include methanol, acetonitrile, and acetone (B3395972). mdpi.comejbiotechnology.info In a method developed for the simultaneous analysis of curcumin, this compound (COG), and curcumin sulfate (COS) in human plasma, samples were prepared by simple methanol protein precipitation before LC-MS/MS analysis. nih.govdaneshyari.com For more complex tissue samples, such as liver or kidney, protein precipitation with acetone can be used as an initial clean-up step before further extraction. acs.org

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological phase and an organic solvent. The analyte is partitioned into the organic phase, leaving water-soluble interfering substances behind.

Methodology: Ethyl acetate (B1210297) is a frequently used solvent, often in combination with others like methanol or propanol. akjournals.comresearchgate.net For example, one method for analyzing curcumin in plasma involved extraction with a mixture of ethyl acetate and methanol (95:5 v/v). akjournals.com The pH of the aqueous phase is a critical parameter; adjusting the plasma sample to an acidic pH (e.g., pH 3.0-3.2) can significantly improve the extraction recovery for both curcumin and its metabolites. nih.gov Research has demonstrated high recovery rates for curcumin from rat plasma (87.62%) using LLE. researchgate.net However, the recovery for the more polar this compound can be lower, with one study reporting extraction efficiencies of 35–48% from human plasma. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that provides cleaner extracts compared to PPT or LLE. bohrium.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent.

Methodology: A variety of sorbents can be used, with polymeric reversed-phase cartridges like Oasis HLB being common for curcuminoid analysis. ugm.ac.id A typical method involves loading the plasma sample onto the SPE cartridge, washing with a weak solvent to remove interferences, and finally eluting the curcuminoids with a stronger solvent like methanol, often acidified with acetic acid. acs.orgacs.org Studies have reported good extraction efficiencies using SPE for curcumin from plasma (64%) and urine (62%). acs.org In some protocols, a combination of techniques is employed, such as performing protein precipitation before conducting SPE to prevent the cartridge from clogging and to improve efficiency. nih.gov

The following tables provide a comparative overview and detailed research findings on these sample preparation techniques.

Table 1: Comparison of Common Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Use of organic solvent or acid to precipitate proteins. | Fast, simple, low cost. | Less clean extract, risk of analyte co-precipitation, significant sample dilution. | High-throughput screening of plasma/serum samples. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous sample and an immiscible organic solvent. | Provides cleaner extract than PPT, can concentrate the sample. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate, may result in emulsions. | Analysis of curcumin and metabolites in plasma and tissues. akjournals.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed, and then eluted. | Provides the cleanest extracts, high recovery, high concentration factor, easily automated. | Higher cost per sample, requires method development to optimize sorbent and solvents. | Low-level quantification of curcuminoids in plasma, urine, and tissue extracts. acs.org |

Table 2: Research Findings on Extraction Efficiency and Recovery for Curcumin and its Metabolites

| Analyte(s) | Matrix | Method | Key Conditions | Extraction Efficiency / Recovery | Reference |

|---|---|---|---|---|---|

| Curcumin | Rat Plasma | LLE | Ethyl acetate/propanol (9:1, v/v) | ~95% | |

| Curcumin | Rat Plasma | LLE | Not specified | 87.62% | researchgate.net |

| Curcumin | Human Plasma | SPE | Not specified | 64% | acs.org |

| Curcumin | Human Urine | SPE | Not specified | 62% | acs.org |

| Curcumin | Mouse Intestinal Mucosa | Protein Precipitation | Quercetin (B1663063) as internal standard | 65-84% | researchgate.netacs.org |

| This compound | Human Plasma | LLE | Ethyl acetate, pH 3.2 | 35-48% | nih.gov |

| This compound & Curcumin Sulfate | Mouse Liver & Mucosa | LLE | Ethyl acetate | ~50% | aacrjournals.org |

| This compound | Mouse Lung Homogenate | PPT | Formic acid:acetone (1:9, v/v) | Degraded by up to 18% during freeze-thaw cycles | sci-hub.se |

Future Research Directions and Unanswered Questions

Elucidation of Curcumin (B1669340) Glucuronide's Specific Mechanisms of Action

A significant question in the field is whether curcumin glucuronide possesses its own intrinsic biological activity or if it primarily serves as a circulating reservoir for the parent compound, curcumin. While some studies suggest that curcumin glucuronides are inactive, particularly as antioxidants or NF-κB inhibitors mdpi.com, other evidence indicates potential bioactivity. For instance, phenolic glucuronides of curcumin have been shown to inhibit the assembly of microtubule proteins in cell-free conditions, implying a chemical reactivity that the parent compound does not possess acs.org.

Future research must focus on systematically evaluating the bioactivity of purified this compound across a range of cellular and molecular targets. This includes investigating its effects on key signaling pathways implicated in various diseases, such as inflammation, cancer, and neurodegeneration nih.govnih.gov. It is plausible that this compound has unique targets and mechanisms of action that are distinct from curcumin. For example, while curcumin is known to modulate pathways like NF-κB and AP-1 nih.govdrugbank.com, the specific interactions of its glucuronidated form with these and other pathways are not well understood. Studies have observed biological effects, such as antioxidant and epigenetic gene modulation, even when only this compound is detectable in the plasma, suggesting it may mediate these effects nih.gov.

Further research is also needed to determine if this compound can be deconjugated back to free curcumin at specific tissue sites, a process that could be dependent on the local activity of β-glucuronidase enzymes frontiersin.org. This tissue-specific reactivation could concentrate the active form of curcumin at sites of disease, representing a targeted delivery mechanism frontiersin.org.

Investigation of Inter-individual Variability in this compound Metabolism

Significant variation in the formation of this compound has been observed among individuals. This variability is likely attributable to a combination of genetic, lifestyle, and environmental factors that influence the activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation aacrjournals.org.

Key areas for future investigation include:

Genetic Polymorphisms: Research should aim to identify specific genetic polymorphisms in UGT enzymes that correlate with differences in the rate and extent of curcumin glucuronidation. This could help explain why some individuals may derive more benefit from curcumin supplementation than others.

Influence of Gut Microbiota: The gut microbiome plays a crucial role in the metabolism of many polyphenols. The extent to which inter-individual differences in gut microbiota composition affect the glucuronidation and subsequent bioavailability of curcumin is an important and underexplored area.

Sex Differences: Some studies have hinted at potential sex differences in curcumin absorption and metabolism, warranting further investigation to understand if hormonal or other sex-related factors influence this compound levels d-nb.info.

Disease State and Lifestyle: The impact of specific disease states, dietary habits, and co-administered medications on the activity of UGT enzymes and subsequent this compound metabolism needs to be systematically evaluated aacrjournals.org.

A population pharmacokinetics approach could be instrumental in modeling and understanding this inter-individual variability, providing a more nuanced picture of how curcumin is processed in different people nih.gov.

Role of this compound in the Gut-Brain Axis

The gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system, is increasingly recognized as a key player in health and disease. Curcumin has shown promise in modulating this axis, with beneficial effects on neuroinflammation and neurodegenerative diseases nih.govmdpi.comresearchgate.net. However, given its low bioavailability, it's hypothesized that curcumin's metabolites, including this compound, may be key mediators of these effects mdpi.com.

Future research should focus on:

Blood-Brain Barrier Permeability: A critical unanswered question is whether this compound can cross the blood-brain barrier. While curcumin itself has limited permeability, the ability of its metabolites to enter the central nervous system is largely unknown and crucial for its potential neuroprotective effects mdpi.com.

Modulation of Gut Microbiota: Curcumin is known to positively influence the gut microbiota by promoting beneficial bacteria nih.govnih.gov. Research is needed to understand if this compound itself has a direct impact on microbial composition and function, or if these effects are solely due to the small amounts of unabsorbed curcumin reaching the colon.

Neuroinflammation and Neuroprotection: Studies should investigate the direct effects of this compound on glial cells, neurons, and inflammatory pathways within the central nervous system, assuming it can cross the blood-brain barrier mdpi.com. Understanding its role in reducing neuroinflammation and promoting neuronal health is a key research priority nih.govmdpi.com.

Development of Novel this compound Formulations and Delivery Systems

The poor oral bioavailability of curcumin has been a major hurdle in its clinical application frontiersin.orgiiarjournals.org. This has led to the development of numerous advanced formulations designed to enhance absorption. However, many of these formulations increase the plasma concentration of this compound rather than free curcumin mdpi.com.

Future research in this area should pivot to:

Targeted Delivery of this compound: Instead of viewing glucuronidation as a barrier, new strategies could embrace it. Formulations could be designed to maximize the formation and systemic circulation of this compound, which could then act as a prodrug, delivering curcumin to specific tissues with high β-glucuronidase activity frontiersin.org.

Nanoformulations: Nanoparticle-based delivery systems, such as liposomes, micelles, and polymeric nanoparticles, have shown promise in improving the bioavailability of curcumin mdpi.comresearchgate.netnih.govnih.gov. Research should now focus on creating nanoformulations that specifically encapsulate this compound or are designed to release curcumin in a controlled manner that optimizes its metabolic conversion.

Inhibition of Glucuronidation: An alternative approach involves the co-administration of curcumin with inhibitors of UGT enzymes, such as piperine (B192125) from black pepper. This has been shown to significantly increase the plasma levels of free curcumin mdpi.com. Further research could identify other safe and effective inhibitors to enhance the bioavailability of the parent compound.

| Formulation/Adjuvant | Key Finding | Fold Increase in Bioavailability (Approx.) | Reference |

|---|---|---|---|

| Piperine | Inhibits hepatic and intestinal glucuronidation, significantly increasing curcumin's bioavailability. | 20-fold (in humans) | mdpi.com |

| Micronized Powder | Increased surface area leads to better absorption compared to native curcumin. | ~28-fold (based on AUC) | d-nb.info |

| Liquid Micelles | Significantly improved oral bioavailability over native and micronized powder. | Data suggests significant improvement | d-nb.info |

| PLGA & PLGA-PEG Nanoparticles | Encapsulation enhances stability and absorption, leading to much higher bioavailability than aqueous suspension. | 15.6-fold (PLGA) and 55.4-fold (PLGA-PEG) | nih.gov |

Clinical Translation of this compound Research Findings

Translating the wealth of preclinical data on curcumin into effective clinical therapies has been challenging, largely due to the metabolic complexities discussed. A key shift in future clinical trials will be to focus on the roles of its metabolites.

Priorities for clinical research include: